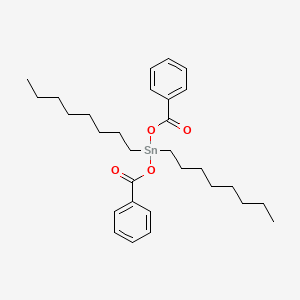![molecular formula C22H29P B14133166 [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B14133166.png)
[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is an organophosphorus compound characterized by a cyclohexyl ring substituted with a methyl group and an isopropyl group, along with a diphenylphosphane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane typically involves the reaction of a suitable cyclohexyl precursor with diphenylphosphane. One common method includes the use of a Grignard reagent derived from the cyclohexyl precursor, which is then reacted with diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphane group can be replaced by other nucleophiles.
Coordination: The phosphane group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Coordination: Transition metal salts like palladium or platinum are often used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted cyclohexyl derivatives.
Coordination: Metal-phosphane complexes.
科学的研究の応用
Chemistry
In chemistry, [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable complexes with metals, which can be used in various catalytic processes, including hydrogenation and cross-coupling reactions.
Biology and Medicine
While specific biological applications of this compound are less common, its derivatives may be explored for potential pharmaceutical uses, particularly in drug design and development where organophosphorus compounds play a role.
Industry
In industry, this compound can be used in the synthesis of fine chemicals and as an intermediate in the production of other organophosphorus compounds. Its stability and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism of action of [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane primarily involves its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets are typically the metal centers in the catalytic complexes, and the pathways involved include coordination and electron transfer processes.
類似化合物との比較
Similar Compounds
- [(1R,2R,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexanol]
- [(1R,2R,3S,5R)-(-)-2,3-Pinanediol]
- [(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl acetate]
Uniqueness
[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is unique due to its specific combination of a cyclohexyl ring with a diphenylphosphane moiety. This structure provides distinct steric and electronic properties, making it particularly effective as a ligand in catalysis compared to other similar compounds.
特性
分子式 |
C22H29P |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane |
InChI |
InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21-,22-/m1/s1 |
InChIキー |
BEYDOEXXFGNVRZ-STZQEDGTSA-N |
異性体SMILES |
C[C@@H]1CC[C@@H]([C@@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
正規SMILES |
CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B14133090.png)
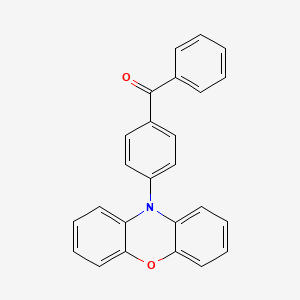
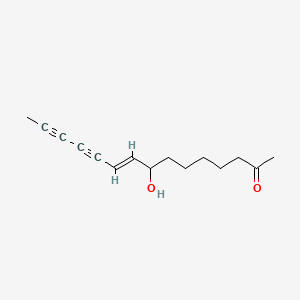

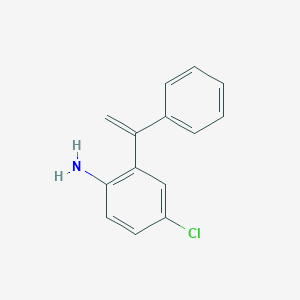
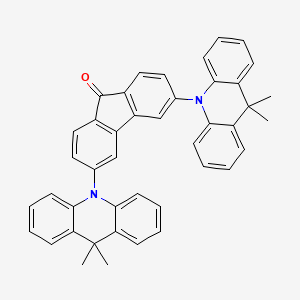
![N-methyl-1-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B14133116.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14133123.png)
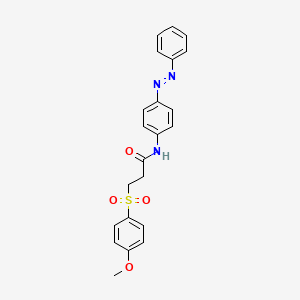
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14133127.png)
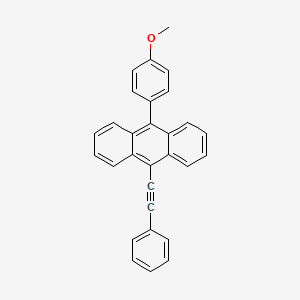
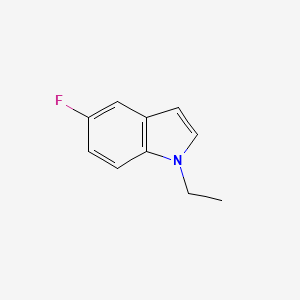
![(1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide](/img/structure/B14133149.png)
